Cas no 2138812-72-1 (2-(2-Bromoethenyl)-6-methylphenol)

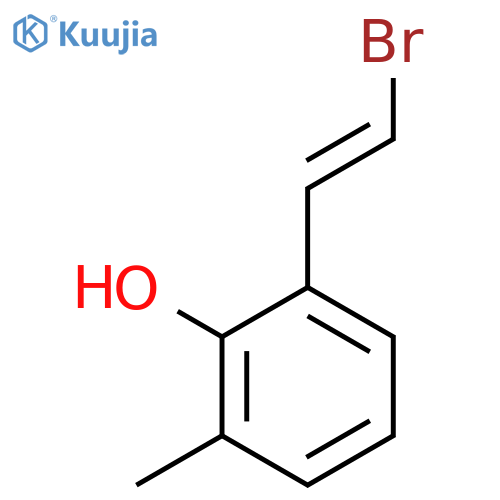

2138812-72-1 structure

商品名:2-(2-Bromoethenyl)-6-methylphenol

2-(2-Bromoethenyl)-6-methylphenol 化学的及び物理的性質

名前と識別子

-

- 2-(2-bromoethenyl)-6-methylphenol

- EN300-802286

- 2138812-72-1

- 2-(2-Bromoethenyl)-6-methylphenol

-

- インチ: 1S/C9H9BrO/c1-7-3-2-4-8(5-6-10)9(7)11/h2-6,11H,1H3/b6-5+

- InChIKey: ANLWEIYQYFQHRB-AATRIKPKSA-N

- ほほえんだ: Br/C=C/C1=CC=CC(C)=C1O

計算された属性

- せいみつぶんしりょう: 211.98368g/mol

- どういたいしつりょう: 211.98368g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 145

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 20.2Ų

2-(2-Bromoethenyl)-6-methylphenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-802286-0.05g |

2-(2-bromoethenyl)-6-methylphenol |

2138812-72-1 | 95% | 0.05g |

$612.0 | 2024-05-21 | |

| Enamine | EN300-802286-0.25g |

2-(2-bromoethenyl)-6-methylphenol |

2138812-72-1 | 95% | 0.25g |

$670.0 | 2024-05-21 | |

| Enamine | EN300-802286-5.0g |

2-(2-bromoethenyl)-6-methylphenol |

2138812-72-1 | 95% | 5.0g |

$2110.0 | 2024-05-21 | |

| Enamine | EN300-802286-0.1g |

2-(2-bromoethenyl)-6-methylphenol |

2138812-72-1 | 95% | 0.1g |

$640.0 | 2024-05-21 | |

| Enamine | EN300-802286-0.5g |

2-(2-bromoethenyl)-6-methylphenol |

2138812-72-1 | 95% | 0.5g |

$699.0 | 2024-05-21 | |

| Enamine | EN300-802286-1.0g |

2-(2-bromoethenyl)-6-methylphenol |

2138812-72-1 | 95% | 1.0g |

$728.0 | 2024-05-21 | |

| Enamine | EN300-802286-10.0g |

2-(2-bromoethenyl)-6-methylphenol |

2138812-72-1 | 95% | 10.0g |

$3131.0 | 2024-05-21 | |

| Enamine | EN300-802286-2.5g |

2-(2-bromoethenyl)-6-methylphenol |

2138812-72-1 | 95% | 2.5g |

$1428.0 | 2024-05-21 |

2-(2-Bromoethenyl)-6-methylphenol 関連文献

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725

2138812-72-1 (2-(2-Bromoethenyl)-6-methylphenol) 関連製品

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 2230780-65-9(IL-17A antagonist 3)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量